molecular formula C18H12ClNO4 B5542334 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone

Cat. No. B5542334
M. Wt: 341.7 g/mol
InChI Key: AQROZSLJPRVSIH-RIYZIHGNSA-N
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Description

This compound is a part of the 2(5H)-furanone family, known for their diverse chemical and biological properties. While specific research on 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is limited, studies on similar furanones provide insights into their characteristics and applications.

Synthesis Analysis

The synthesis of 2(5H)-furanones typically involves reactions with various organic compounds. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a related compound, was achieved in THF solution and characterized by various spectroscopic techniques (Wang Zhao-yang, 2012).

Molecular Structure Analysis

The molecular structure of 2(5H)-furanones is characterized by the presence of a furanone ring, often substituted with various functional groups. In a similar compound, the molecular structure was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

Furanones, including 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, can undergo various chemical reactions due to their reactive functional groups. For instance, 5-arylidene-2(5H)-furanones were synthesized and evaluated for cytotoxicity, showing that the introduction of halogen atoms or nitro groups increased their cytotoxicity (Seong-Cheol Bang et al., 2004).

Scientific Research Applications

Synthesis and Bioactivity

  • Furanone derivatives have been synthesized and evaluated for their bactericidal bioactivity, showing good inhibitory activities against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Zhang Cai-ling, 2008).
  • The cytotoxicity of 5-arylidene-2(5H)-furanone derivatives against various cancer cell lines has been explored, demonstrating the potential of halogen atoms or nitro groups at aromatic rings to increase cytotoxicity, indicating their promise for cancer treatment applications (Seong-Cheol Bang et al., 2004).

Chemical Reactions and Properties

  • Diels–Alder reactions involving furan derivatives have been studied for their potential in creating novel compounds through cycloaddition reactions, showcasing the versatility of furanones in synthetic organic chemistry (M. Alves et al., 2001).
  • Crown-containing furanone derivatives exhibit tautomeric behavior and have been investigated for their complexing properties with alkali and alkali-earth metal cations, suggesting their use as fluorescent chemosensors (A. D. Dubonosov et al., 2008).

Material Science and Structural Analysis

  • The crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone has been determined, providing insight into the structural properties of furanone derivatives, which can inform the design of materials with specific characteristics (Wang Zhao-yang, 2012).

Potential for New Synthesis Pathways

  • Research on the synthesis of polyhydroxyindolizidines from 4-octulose derivatives, involving reactions with furanoid isomers, demonstrates the role of furanone derivatives in the synthesis of complex organic molecules with potential biological activity (I. Izquierdo et al., 1999).

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-11-2-3-12(9-16(11)20(22)23)8-14-10-17(24-18(14)21)13-4-6-15(19)7-5-13/h2-10H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQROZSLJPRVSIH-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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